molecular formula C14H9FN4S B11059833 2-Amino-6-[(4-fluorobenzyl)sulfanyl]pyridine-3,5-dicarbonitrile

2-Amino-6-[(4-fluorobenzyl)sulfanyl]pyridine-3,5-dicarbonitrile

Cat. No.: B11059833
M. Wt: 284.31 g/mol
InChI Key: YVKOOLFMDDXWKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-5-CYANO-6-[(4-FLUOROBENZYL)SULFANYL]-3-PYRIDYL CYANIDE: is a complex organic compound that features a pyridine ring substituted with amino, cyano, and fluorobenzylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-AMINO-5-CYANO-6-[(4-FLUOROBENZYL)SULFANYL]-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using specific catalysts to enhance the reaction efficiency .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 2-AMINO-5-CYANO-6-[(4-FLUOROBENZYL)SULFANYL]-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, 2-AMINO-5-CYANO-6-[(4-FLUOROBENZYL)SULFANYL]-3-PYRIDYL CYANIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .

Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used in the synthesis of biologically active heterocycles, which are crucial in developing new pharmaceuticals .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 2-AMINO-5-CYANO-6-[(4-FLUOROBENZYL)SULFANYL]-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

    2-CYANO-3-PYRIDYL CYANIDE: This compound shares the pyridine and cyano groups but lacks the fluorobenzylsulfanyl substitution.

    4-FLUOROBENZYL CYANIDE: Similar in having the fluorobenzyl group but differs in the overall structure and functional groups.

Uniqueness: The presence of the fluorobenzylsulfanyl group in 2-AMINO-5-CYANO-6-[(4-FLUOROBENZYL)SULFANYL]-3-PYRIDYL CYANIDE imparts unique chemical properties, such as increased steric hindrance and specific electronic effects, making it distinct from other similar compounds .

Properties

Molecular Formula

C14H9FN4S

Molecular Weight

284.31 g/mol

IUPAC Name

2-amino-6-[(4-fluorophenyl)methylsulfanyl]pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C14H9FN4S/c15-12-3-1-9(2-4-12)8-20-14-11(7-17)5-10(6-16)13(18)19-14/h1-5H,8H2,(H2,18,19)

InChI Key

YVKOOLFMDDXWKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=C(C=C(C(=N2)N)C#N)C#N)F

Origin of Product

United States

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